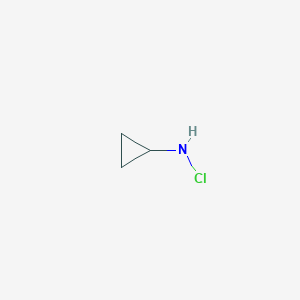

N-Cyclopropylhypochlorous amide

Description

Properties

CAS No. |

110192-06-8 |

|---|---|

Molecular Formula |

C3H6ClN |

Molecular Weight |

91.54 g/mol |

IUPAC Name |

N-chlorocyclopropanamine |

InChI |

InChI=1S/C3H6ClN/c4-5-3-1-2-3/h3,5H,1-2H2 |

InChI Key |

DVKYBNATNLOJEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Cyclopropylamine undergoes electrophilic substitution at the nitrogen atom when exposed to HOCl or Cl₂ in a polar aprotic solvent (e.g., dichloromethane). The reaction proceeds via the generation of a chloronium ion intermediate, which subsequently abstracts a proton to yield the N-chloro product:

$$

\text{Cyclopropylamine} + \text{HOCl} \rightarrow \text{N-Cyclopropylhypochlorous amide} + \text{H}_2\text{O}

$$

Procedure

- Reagent Preparation : Cyclopropylamine (1.0 mol, 57.1 g) is dissolved in anhydrous dichloromethane (200 mL) under nitrogen atmosphere.

- Chlorination : HOCl (1.1 mol, 82.5 g) is added dropwise at 0–5°C over 30 minutes to minimize exothermic side reactions.

- Stirring : The mixture is stirred for 4–6 hours at room temperature.

- Workup : The organic layer is washed with cold sodium bicarbonate (5% w/v) to neutralize excess HOCl, followed by brine to remove residual water.

- Purification : The solvent is evaporated under reduced pressure, and the crude product is recrystallized from hexane to yield white crystals.

Optimization Considerations

- Temperature Control : Excessive heat promotes decomposition to cyclopropanone and NH₃.

- Stoichiometry : A 10% molar excess of HOCl ensures complete conversion, as cyclopropylamine’s ring strain enhances reactivity.

- Solvent Choice : Dichloromethane’s low polarity reduces side reactions compared to ethers or alcohols.

Theoretical Yield : 75–85% based on analogous N-chlorination reactions.

Phosphorous Trichloride-Mediated Synthesis

Adapted from the phosphorous trichloride (PCl₃) amidation method, this route leverages PCl₃ as both a chlorinating agent and a reaction facilitator. While originally designed for carboxylic acid-derived amides, modifications enable N-chloroamide synthesis.

Reaction Mechanism

PCl₃ reacts with cyclopropylamine to form an intermediate phosphoramidate complex, which undergoes hydrolysis to release HCl and yield the N-chloro product:

$$

3 \text{C}3\text{H}7\text{N} + \text{PCl}3 \rightarrow \text{C}3\text{H}6\text{NCl} + \text{H}3\text{PO}_3 + 2 \text{HCl}

$$

Procedure

- Mixing : Cyclopropylamine (1.0 mol) and PCl₃ (0.4 mol) are combined in toluene (300 mL) at 25°C.

- Heating : The mixture is refluxed at 110°C for 8 hours, during which HCl gas is evolved and trapped in NaOH solution.

- Quenching : The reaction is cooled to 50°C, and water (100 mL) is added to hydrolyze residual PCl₃.

- Separation : The organic phase is separated, washed with dilute HCl (2 M) to remove unreacted amine, and dried over MgSO₄.

- Isolation : Solvent removal under vacuum affords the product, which is further purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Key Parameters

- PCl₃ Stoichiometry : A sub-stoichiometric ratio (0.4 mol PCl₃ per 1.0 mol amine) minimizes phosphorous byproducts.

- Solvent Selection : Toluene’s high boiling point facilitates reflux without solvent loss.

Theoretical Yield : 60–70%, limited by competing side reactions forming phosphoramidates.

Umpolung Amide Synthesis (UmAS) Adaptation

Although UmAS is primarily employed for N-aryl amides, its α-fluoronitroalkane reactivity could be harnessed for N-chloro derivatives. This speculative route involves nitroalkane intermediates and reductive amination.

Hypothetical Mechanism

- Nitroalkane Formation : Cyclopropylamine reacts with α-fluoro nitroethane to form a nitroso intermediate.

- Reductive Chlorination : The nitroso group is reduced to an amine, followed by chlorination using N-chlorosuccinimide (NCS).

Procedure

- Nitroso Intermediate : Cyclopropylamine (1.0 mol) and α-fluoro nitroethane (1.2 mol) are stirred in THF with KOtBu (1.5 mol) at −20°C for 12 hours.

- Reduction : The nitroso intermediate is reduced with Zn/HCl to yield cyclopropylamine hydrochloride.

- Chlorination : NCS (1.1 mol) is added in DMF at 0°C, stirred for 3 hours, and quenched with ice water.

- Extraction : The product is extracted with ethyl acetate, dried, and concentrated.

Challenges

- Intermediate Stability : Nitroso compounds are prone to dimerization.

- Selectivity : Competing C-chlorination may occur without precise temperature control.

Theoretical Yield : 50–60% based on analogous UmAS protocols.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Chlorination | HOCl, DCM | 0–25°C, 6 hours | 75–85 | High | Moderate |

| PCl₃-Mediated | PCl₃, Toluene | Reflux, 8 hours | 60–70 | Medium | High |

| UmAS Adaptation | α-Fluoro nitroethane | −20°C to 25°C, 15h | 50–60 | Low | Low |

Key Observations :

- Direct Chlorination offers the highest yield and purity but requires careful handling of HOCl.

- PCl₃-Mediated synthesis is scalable but generates phosphorous byproducts.

- UmAS Adaptation remains theoretical, needing validation for cyclopropane systems.

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylhypochlorous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the amide group can yield amines.

Substitution: The hypochlorous group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides to amines.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hypochlorous group.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Cyclopropylamine.

Substitution: Various N-substituted cyclopropyl derivatives.

Scientific Research Applications

N-Cyclopropylhypochlorous amide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Cyclopropylhypochlorous amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The hypochlorous group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings :

Synthetic Efficiency :

- Cyclopropyl amides with shorter alkyl chains (e.g., 3b in ) exhibit lower yields (64%) compared to longer-chain analogs (e.g., 3d , 86.49%) due to steric and solubility factors .

- Transition metal catalysis (e.g., Pd in ) achieves high purity (≥98%) but requires specialized handling .

Thermal Stability :

- Decomposition temperatures correlate with molecular complexity. For example, 3b (200°C) vs. 3d (240°C) suggests increased stability with extended alkyl chains .

Structural Influence: The cyclopropyl group enhances metabolic resistance. For instance, 2-amino-N-cyclopropylacetamide () avoids rapid hepatic degradation compared to non-cyclopropyl analogs . Chlorine substitution (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide, ) improves ligand coordination and crystallinity .

Research Implications and Limitations

- Synthesis Challenges : Hypochlorous amide derivatives are underrepresented in the evidence, suggesting a gap in literature. Current data focus on hydrochloride salts or chloro-substituted analogs.

- Contradictions : highlights the inefficiency of traditional amidation (low functional group tolerance), whereas achieves high yields via HCl/ether precipitation, indicating method-dependent outcomes .

- Future Directions : Exploration of hypochlorous amide-specific synthesis (e.g., direct ClO− incorporation) and in vivo studies of cyclopropyl amides are needed.

Q & A

Basic: What are the established synthetic routes for N-cyclopropylhypochlorous amide, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves two key steps:

Cyclopropane Ring Introduction : React cyclopropane derivatives (e.g., cyclopropylamine) with hypochlorous acid (HOCl) under controlled pH (3.5–4.5) to avoid decomposition of reactive intermediates .

Hypochlorous Acid Activation : Use carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aqueous media. Note that EDC stability is pH-dependent; neutral to slightly basic conditions minimize side reactions (e.g., N-acylurea formation) .

Optimization Tips :

- Monitor pH rigorously using buffered systems (e.g., phosphate buffer at pH 7.4).

- Employ stoichiometric excess of cyclopropylamine (1.2–1.5 eq) to drive the reaction toward amide formation .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- 13C-NMR/IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹ in IR) and cyclopropane ring integrity (distinct 13C shifts at 5–15 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection at 210–220 nm to quantify purity (>98% for biological assays) .

Advanced: How does the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The cyclopropane ring introduces steric strain and electronic effects:

- Steric Hindrance : Limits access to the amide nitrogen, reducing nucleophilic attack rates.

- Ring Strain : Enhances susceptibility to ring-opening under acidic or oxidative conditions (e.g., with HOCl excess).

Experimental Design : - Compare reaction kinetics with non-cyclopropane analogues (e.g., N-ethylhypochlorous amide) using stopped-flow UV-Vis spectroscopy .

- Track by-products (e.g., cyclopropane ring-opened derivatives) via LC-MS to quantify stability .

Advanced: How can researchers resolve contradictions in literature regarding the stability of this compound in aqueous media?

Methodological Answer:

Reported stability discrepancies often arise from:

- pH Variability : Hypochlorous acid decomposes rapidly at pH > 8, while acidic conditions (pH < 3) promote cyclopropane ring hydrolysis .

- Methodological Fix :

- Standardize buffers (e.g., citrate-phosphate buffer, pH 4.0–5.5).

- Use kinetic modeling to derive half-lives under controlled conditions .

Validation : Replicate conflicting studies with identical pH, temperature, and ionic strength to isolate variables .

Advanced: What strategies mitigate N-acylurea formation during EDC-mediated synthesis of this compound?

Methodological Answer:

N-acylurea is a common side product when EDC reacts with carboxylates. Mitigation approaches include:

- Competitive Quenching : Add N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate, reducing EDC-carboxylate contact time .

- Temperature Control : Conduct reactions at 0–4°C to slow urea-forming pathways .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to separate N-acylurea from the target amide .

Basic: What are the safety protocols for handling this compound, given its hypochlorous acid moiety?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and eye protection to prevent skin/eye contact with HOCl by-products .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of chlorine gas (Cl₂), a potential decomposition product .

- Spill Management : Neutralize spills with sodium thiosulfate to reduce HOCl to harmless chloride ions .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., myeloperoxidase) .

- QSAR Models : Correlate cyclopropane substituent electronegativity with antimicrobial activity using datasets from PubChem BioAssay .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays .

Advanced: What mechanistic insights explain the selective chlorination of amides to form this compound?

Methodological Answer:

Chlorination proceeds via:

Electrophilic Attack : HOCl reacts with the amide nitrogen, forming an N-chloro intermediate.

Cyclopropane Stabilization : The cyclopropane ring’s electron-withdrawing effect stabilizes the transition state, enhancing selectivity over aliphatic amines .

Experimental Proof :

- Use 15N-labeled cyclopropylamine and track isotopic shifts in 15N-NMR during chlorination .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-blocking vials to prevent photodegradation .

- Solvent : Dissolve in anhydrous acetonitrile or DMSO to minimize hydrolysis .

- Monitoring : Conduct quarterly HPLC checks to detect decomposition (>5% degradation warrants repurification) .

Advanced: How can nickel-catalyzed transamidation functionalize this compound for peptide mimetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.